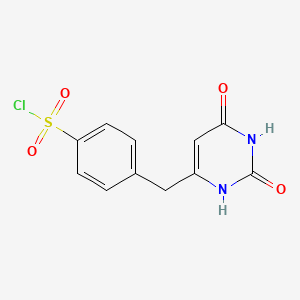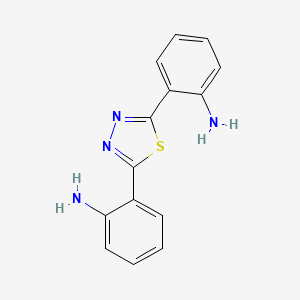
4-(Furan-2-yl)-2-oxobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-oxobut-3-enoic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)-2-oxobut-3-enoic acid typically involves the condensation of furan derivatives with appropriate aldehydes or ketones. One common method is the aldol condensation of furfural with acetylacetone under basic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing catalysts to enhance yield and selectivity. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-2-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include furanones, alcohols, and various substituted furan derivatives .
Scientific Research Applications
4-(Furan-2-yl)-2-oxobut-3-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of resins, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-oxobut-3-enoic acid involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic substitution, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
- 4-(Furan-2-yl)but-3-en-2-one
- 1-Aryl-3-(furan-2-yl)prop-2-en-1-one
- Furfural
- 5-Hydroxymethylfurfural
Comparison: 4-(Furan-2-yl)-2-oxobut-3-enoic acid is unique due to its specific combination of a furan ring and a butenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities compared to other furan derivatives. For example, furfural and 5-hydroxymethylfurfural are primarily used as platform chemicals for the synthesis of various useful compounds, while this compound is more specialized in its applications .
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
(E)-4-(furan-2-yl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/b4-3+ |
InChI Key |
WPMRQAQTTMFMEF-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C(=O)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)



![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)



